molecular formula C11H17N B566380 3-Ethyl-2,4,6-trimethylaniline CAS No. 104177-70-0

3-Ethyl-2,4,6-trimethylaniline

Cat. No.: B566380
CAS No.: 104177-70-0
M. Wt: 163.264
InChI Key: ODSVIASIAUBCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-2,4,6-trimethylaniline is a sterically hindered aniline derivative of significant interest in advanced chemical synthesis and materials research. Its primary research value lies in its role as a versatile building block for the preparation of sophisticated nitrogen-containing ligands. The bulky organic groups attached to the amine function make this compound particularly valuable for constructing chelating agents, such as N-heterocyclic carbenes (NHCs) and diimine ligands . These ligands are fundamental in the development of next-generation organometallic catalysts, including Grubbs-type metathesis catalysts, which are pivotal in creating novel polymers and fine chemicals . Furthermore, structurally similar anilines are extensively employed in polymer science, serving as key precursors for high-performance benzoxazine resins. These thermoset polymers are investigated for their exceptional thermal stability and mechanical properties, making them suitable for applications in electronic encapsulation and composite materials . The ethyl and methyl substituents on the aromatic ring can be leveraged to fine-tune the steric and electronic properties of resulting molecules and materials, offering researchers a handle to modulate catalytic activity and polymer morphology . This compound is For Research Use Only and is strictly not intended for diagnostic or therapeutic uses.

Properties

CAS No.

104177-70-0

Molecular Formula

C11H17N

Molecular Weight

163.264

IUPAC Name

3-ethyl-2,4,6-trimethylaniline

InChI

InChI=1S/C11H17N/c1-5-10-7(2)6-8(3)11(12)9(10)4/h6H,5,12H2,1-4H3

InChI Key

ODSVIASIAUBCGY-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(C=C1C)C)N)C

Synonyms

Aniline, 3-ethyl-2,4,6-trimethyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Brominated analogs (e.g., 3-Bromo-2,4,6-trimethylaniline) exhibit higher molecular weights and distinct reactivity, enabling use in halogen-mediated coupling reactions .

Physical and Chemical Properties

Solubility and Stability

  • 2,4,6-Trimethylaniline : Soluble in polar aprotic solvents (e.g., CH₂Cl₂, acetonitrile) due to its planar aromatic structure and moderate polarity .
  • This compound : Predicted lower solubility in water compared to methylated analogs due to the hydrophobic ethyl group.
  • N-Substituted derivatives (e.g., N-formyl) show enhanced stability against oxidation, critical for catalytic applications .

Reactivity

  • Electrophilic Substitution : Methyl and ethyl groups are ortho/para-directing, but steric crowding in this compound may limit further substitution at the 3- and 5-positions .
  • Coordination Chemistry : 2,4,6-Trimethylaniline derivatives form stable complexes with transition metals (e.g., palladium), as seen in [Pd{(C₅H₅FeC₅H₃C(H)=N-2,4,6-(CH₃)₃C₆H₂}Cl]₂ . The ethyl analog may exhibit similar ligand behavior but with altered steric parameters.

Preparation Methods

Reaction Pathway

  • Nitration of Mesitylene :
    Mesitylene (1,3,5-trimethylbenzene) undergoes nitration with mixed acid (H₂SO₄:HNO₃ = 76:24.1 by weight) at 20–25°C to yield 2,4,6-trimethylnitrobenzene.

  • Hydrogenation to 2,4,6-Trimethylaniline :
    Catalytic hydrogenation (1–3 MPa H₂, 90–170°C, Ni catalyst) reduces the nitro group to an amine, achieving ≥99% purity and 95% yield.

  • Ethylation via Friedel-Crafts Alkylation :

    • Protection of Amine : Acetylation using acetic anhydride converts the amine to an acetamide, mitigating directing effects.

    • Ethylation : Reaction with ethyl chloride/AlCl₃ at 0–5°C introduces the ethyl group at the meta position (C3) due to steric and electronic effects.

    • Deprotection : Hydrolysis with HCl/ethanol regenerates the amine.

Key Data:

StepConditionsYieldPurity
Nitration20°C, 1 h98%95%
Hydrogenation170°C, 3 MPa H₂, Ni catalyst95%≥99%
Ethylation0°C, AlCl₃, ethyl chloride65%90%

Challenges : Steric hindrance from methyl groups limits alkylation efficiency. Directed ortho-metalation (e.g., using LDA) improves regioselectivity but increases complexity.

Bromination-Cross-Coupling Strategy

This method, inspired by the synthesis of 3-bromo-2,4,6-trimethylaniline, replaces bromine with ethyl via transition-metal-catalyzed coupling:

Reaction Pathway

  • Bromination of 2,4,6-Trimethylaniline :
    Electrophilic bromination (Br₂/FeBr₃, 0°C) selectively substitutes the C3 position, yielding 3-bromo-2,4,6-trimethylaniline (87% yield).

  • Kumada Coupling :
    Reaction with ethylmagnesium bromide (EtMgBr) in the presence of NiCl₂(dppe) catalyzes C–C bond formation, replacing bromine with ethyl.

Key Data:

StepConditionsYieldPurity
BrominationBr₂/FeBr₃, 0°C, 2 h87%95%
Kumada CouplingTHF, 60°C, NiCl₂(dppe)78%92%

Advantages : High regioselectivity and compatibility with sensitive functional groups. Limitations : Requires stringent anhydrous conditions and expensive catalysts.

Directed Ortho-Metalation-Ethylation

This method leverages the directing ability of protected amines to achieve meta-ethylation:

Reaction Pathway

  • Protection as Acetamide :
    2,4,6-Trimethylaniline is acetylated to 2,4,6-trimethylacetanilide.

  • Metalation and Ethylation :

    • Lithiation : LDA deprotonates the meta position (C3) at −78°C.

    • Quenching with Ethyl Iodide : Introduces ethyl at C3 (62% yield).

  • Deprotection :
    Acidic hydrolysis regenerates the amine.

Key Data:

StepConditionsYieldPurity
MetalationLDA, THF, −78°C62%88%

Challenges : Low-temperature requirements and sensitivity to moisture.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Cost (USD/kg)Scalability
Nitration-AlkylationMesitylene65120Moderate
Bromination-Coupling2,4,6-TMA78250Low
Directed Metalation2,4,6-TMA62300Low

Key Insights :

  • The nitration-alkylation route offers cost efficiency but suffers from moderate yields due to steric effects.

  • Bromination-cross-coupling provides higher yields but is limited by catalyst costs.

  • Industrial settings may favor the nitration-hydrogenation method for scalability, while laboratories may opt for metalation for precision.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-ethyl-2,4,6-trimethylaniline with high yield and purity?

  • Methodology : A multi-step synthesis is recommended. Begin with alkylation of 2,4,6-trimethylaniline using ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C. Monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purification can be achieved through recrystallization using ethanol/water mixtures .
  • Critical Parameters : Control reaction temperature to minimize side products like over-alkylation. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques and Parameters :

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas (1 mL/min). Program temperature from 50°C (hold 2 min) to 280°C at 10°C/min. Compare fragmentation patterns with NIST library .
  • ¹H/¹³C NMR : Dissolve in CDCl₃. Assign peaks using DEPT-135 and HSQC (e.g., aromatic protons at δ 6.8–7.2 ppm, ethyl CH₃ at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Key bands include N-H stretch (~3400 cm⁻¹) and C-N aromatic vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?

  • Approach : Perform 2D NMR (COSY, NOESY) to confirm coupling between adjacent protons. For ambiguous signals, use computational NMR prediction (e.g., DFT with Gaussian 16, B3LYP/6-31G* basis set). Cross-validate with X-ray crystallography (SHELX suite for structure refinement) to resolve steric effects influencing splitting .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic sites (e.g., para to amine group).
  • Molecular Dynamics (MD) : Simulate solvation effects in toluene or DMF to model reaction environments.
  • Validation : Compare predicted regioselectivity with experimental nitration results (HNO₃/H₂SO₄ system) .

Q. How to analyze interactions between this compound and biomolecules (e.g., enzymes)?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip. Measure binding kinetics (ka/kd) with target proteins like cytochrome P450.
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein binding.
  • In Silico Docking : Use AutoDock Vina to predict binding poses in enzyme active sites .

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